3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid
Description
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid is a fluorinated pyridine derivative featuring a 2,3-difluorobenzyl substituent at the 3-position of the pyridine ring and a carboxylic acid group at the 4-position. The 2,3-difluorophenyl group is a critical structural motif, known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
CAS No. |
211679-03-7 |
|---|---|
Molecular Formula |
C13H9F2NO2 |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-11-3-1-2-8(12(11)15)6-9-7-16-5-4-10(9)13(17)18/h1-5,7H,6H2,(H,17,18) |
InChI Key |
DOTXILIPZXGHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Difluorophenylmethyl Group: The 2,3-difluorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,3-difluorobenzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyridine ring is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in:
- Substituents on the phenyl ring : Fluorine positions (e.g., 4-fluorophenyl vs. 2,3-difluorophenyl) or alternative groups (e.g., methoxy, trifluoromethyl).
- Position of the carboxylic acid group : Pyridine-4-carboxylic acid vs. pyridine-3-carboxylic acid derivatives.
- Additional functional groups : Ureido, ester, or amide moieties in related compounds.
Key Examples :
1-[(3-Fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 867329-86-0) Differs in the heterocyclic core (pyrazolo[3,4-b]pyridine vs. pyridine) and fluorine position (3-fluorophenyl vs. 2,3-difluorophenyl).
3-{[(4-Fluorophenyl)methyl]amino}pyridine-4-carboxylic acid Features a 4-fluorophenylmethyl group instead of 2,3-difluorophenylmethyl. The altered fluorine position may reduce steric hindrance, impacting binding interactions .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Replaces the 2,3-difluorophenylmethyl group with a trifluoromethyl group at the pyridine 4-position.
- The electron-withdrawing trifluoromethyl group enhances acidity and metabolic resistance .
Physicochemical and Analytical Data
Comparative LCMS and HPLC data highlight differences in molecular weight and polarity:
Insights :
Biological Activity
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid is an organic compound notable for its unique structural features, including a pyridine ring substituted at the 4-position with a carboxylic acid group and a 2,3-difluorophenyl group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory pathways and enzyme inhibition.
Structural Characteristics
The presence of fluorine atoms in the phenyl group enhances the lipophilicity and electronic properties of the molecule, which may influence its interactions with biological targets. The structural features can be summarized as follows:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Difluorophenylacetic acid | Phenyl ring with two fluorine substituents | Lacks pyridine and carboxylic acid functionality |
| 3-(2,4-Difluorophenyl)propionic acid | Propionic acid derivative with difluorophenyl | No pyridine ring; different reactivity |
| 2,3-Difluorobenzamide | Benzamide structure with difluoro substitutions | Lacks carboxylic functionality; different biological activity |
| 4-Fluoropyridine | Pyridine ring with one fluorine substituent | No carboxylic acid; simpler structure |
Anti-Inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The fluorinated phenyl group enhances its binding affinity to target proteins, which may improve efficacy compared to non-fluorinated analogs.
Enzyme Inhibition
Studies have demonstrated that this compound interacts with various biological macromolecules, particularly enzymes that play critical roles in inflammatory responses. Such interactions suggest that it could serve as a lead compound for developing new anti-inflammatory drugs. The specific mechanisms of action are still under investigation but are believed to involve modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that this compound significantly reduces the production of pro-inflammatory cytokines in cultured cells. This effect correlates with decreased activity of cyclooxygenase (COX) enzymes, which are key players in inflammation.
- Animal Models : Animal studies have further supported these findings, where administration of the compound resulted in reduced inflammation and pain responses in models of arthritis and other inflammatory conditions. These studies highlight its potential as a therapeutic agent.
- Comparative Analysis : Comparative studies with structurally similar compounds indicate that the presence of the difluorophenyl moiety is crucial for enhancing biological activity. Compounds lacking this feature showed significantly lower efficacy in inhibiting inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
